Ethyl 4-((4-((3-(dimethylamino)propyl)(5-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride
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Overview
Description
ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a benzothiazole moiety, a piperazine ring, and a sulfonyl group. Its unique chemical properties make it a subject of interest in medicinal chemistry, pharmacology, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the synthesis of the benzothiazole core, followed by the introduction of the piperazine ring and the sulfonyl group. Common reagents used in these reactions include ethyl chloroformate, dimethylamine, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE
- ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE
Uniqueness
The uniqueness of ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE lies in its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit enhanced biological activity, stability, or solubility, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H36ClN5O6S2 |
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Molecular Weight |
626.2 g/mol |
IUPAC Name |
ethyl 4-[4-[3-(dimethylamino)propyl-(5-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C27H35N5O6S2.ClH/c1-5-38-27(34)30-15-17-31(18-16-30)40(35,36)22-10-7-20(8-11-22)25(33)32(14-6-13-29(2)3)26-28-23-19-21(37-4)9-12-24(23)39-26;/h7-12,19H,5-6,13-18H2,1-4H3;1H |
InChI Key |
BMKCTBUFLKLUGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(S3)C=CC(=C4)OC.Cl |
Origin of Product |
United States |
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